1-N-Fmoc-3-piperidone

Übersicht

Beschreibung

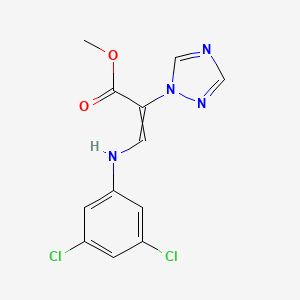

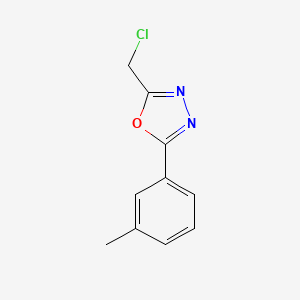

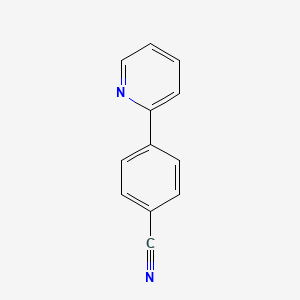

1-N-Fmoc-3-piperidone, also known as N-Fmoc-3-piperidinone, is a derivative of piperidine . It has a molecular formula of C20H19NO3 and a molecular weight of 321.37 . It is used as an intermediate in pharmaceuticals .

Synthesis Analysis

The synthesis of piperidone derivatives, including 1-N-Fmoc-3-piperidone, has been a subject of research due to their unique biochemical properties . A recent study presented an organophotocatalysed synthesis of 2-piperidinones in one step via a [1+2+3] strategy . This method enables the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .

Molecular Structure Analysis

The molecular structure of 1-N-Fmoc-3-piperidone consists of a piperidone ring attached to a fluorenylmethoxycarbonyl (Fmoc) group . The Fmoc group is a common protecting group used in peptide synthesis .

Chemical Reactions Analysis

1-N-Fmoc-3-piperidone is involved in the Fmoc solid phase peptide synthesis, where the Fmoc group is removed in the deprotection step . This deprotection is achieved by a two-step mechanism reaction favored by the use of cyclic secondary amines .

Physical And Chemical Properties Analysis

1-N-Fmoc-3-piperidone has a molecular weight of 321.4 g/mol . It has a complexity of 469 and a topological polar surface area of 46.6 Ų . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds .

Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

This application falls under the field of Biochemistry .

Summary of the Application

“1-N-Fmoc-3-piperidone” is used in the Fmoc solid phase peptide synthesis (SPPS) . This method is widely used to produce peptides, which are biomolecules with various biological activities. These peptides are important for the environment in which they operate and are also objects for the development of new drugs .

Methods of Application

In the Fmoc SPPS, the peptide chain is assembled on a solid support (resin), with the amino acids added one at a time. The Fmoc group is used as a temporary protection for the amino group during the synthesis. The Fmoc group is removed (deprotected) before the next amino acid is added. This deprotection is achieved by a two-step mechanism reaction favored by the use of cyclic secondary amines .

Results or Outcomes

The Fmoc SPPS allows for the synthesis of peptides in larger quantities, which is useful for various studies such as biological tests, NMR structural research, or interaction studies between peptides and other molecules .

Hydrogel Formation

Specific Scientific Field

This application is related to the field of Materials Science .

Summary of the Application

“1-N-Fmoc-3-piperidone” can be used in the formation of peptide-based hydrogels (PHGs) . These are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .

Results or Outcomes

The formation of peptide-based hydrogels using “1-N-Fmoc-3-piperidone” could potentially lead to the development of new materials for various applications in biology, medicine, and technology .

Solvent-Controlled Self-Assembly

Specific Scientific Field

This application is related to the field of Physical Chemistry .

Summary of the Application

“1-N-Fmoc-3-piperidone” can be used in the solvent-controlled self-assembly of Fmoc protected aliphatic amino acids . This process facilitates the formation of various structures that serve as excellent bio-organic scaffolds for diverse applications .

Methods of Application

The self-assembly of Fmoc protected single amino acids (Fmoc-SAAs) such as Alanine, Valine, Leucine, Isoleucine, and Proline is controlled by solvent variation . The mechanism that allows this control was investigated using coarse-grained molecular dynamics simulations .

Results or Outcomes

The study demonstrated that Fmoc protected aliphatic single amino acids are novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .

Drug Design

Specific Scientific Field

This application is related to the field of Pharmaceutical Sciences .

Summary of the Application

Piperidines, including “1-N-Fmoc-3-piperidone”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry .

Results or Outcomes

The use of piperidines in drug design has led to the development of more than twenty classes of pharmaceuticals, as well as alkaloids .

Solvent-Controlled Self-Assembly

Specific Scientific Field

This application is related to the field of Physical Chemistry .

Summary of the Application

“1-N-Fmoc-3-piperidone” can be used in the solvent-controlled self-assembly of Fmoc protected aliphatic amino acids . This process facilitates the formation of various structures that serve as excellent bio-organic scaffolds for diverse applications .

Methods of Application

Controlled morphological transitions were observed through solvent variation and the mechanism that allows this control was investigated using coarse-grained molecular dynamics simulations .

Results or Outcomes

The study demonstrated that Fmoc protected aliphatic single amino acids are novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .

Drug Design

Specific Scientific Field

This application is related to the field of Pharmaceutical Sciences .

Summary of the Application

Piperidines, including “1-N-Fmoc-3-piperidone”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry .

Results or Outcomes

The use of piperidines in drug design has led to the development of more than twenty classes of pharmaceuticals, as well as alkaloids .

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl 3-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c22-14-6-5-11-21(12-14)20(23)24-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,19H,5-6,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHMRQZFSADRNCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363794 | |

| Record name | 1-N-FMOC-3-PIPERIDONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-N-Fmoc-3-piperidone | |

CAS RN |

672310-11-1 | |

| Record name | 1-N-FMOC-3-PIPERIDONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-FMOC-3-piperidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-nitro-2-(phenylsulfonyl)vinyl]-3-(trifluoromethyl)aniline](/img/structure/B1348033.png)

![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]nicotinohydrazide](/img/structure/B1348076.png)

![N'-((E)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)nicotinohydrazide](/img/structure/B1348077.png)

![3,3-Dimethyl-2,4-dioxa-9lambda~6~-thiaspiro[5.5]undecane-1,5,9,9-tetraone](/img/structure/B1348094.png)